molecular formula C19H29N3O2 B2863244 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097891-88-6

2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2863244
CAS No.: 2097891-88-6
M. Wt: 331.46
InChI Key: XMSIUKNKGGYFMO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives has been summarized .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Reactivity

  • Research on derivatives of piperidine and pyridazine has led to the development of novel synthetic methods and the identification of zwitterionic intermediates, showcasing the versatility of these compounds in organic synthesis (Fan et al., 2007). These methods allow for the efficient synthesis of hydroxy-pyrrol-2-one derivatives, hinting at potential applications in medicinal chemistry and material science.

Medicinal Chemistry Applications

  • Piperidine and pyridazine derivatives have shown significant potential in medicinal chemistry. For example, novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton have been synthesized, demonstrating high potency in binding studies toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes (Barlocco et al., 1999). This suggests potential applications in developing treatments for conditions mediated by these receptors.

Heterocyclic Synthesis

  • Enamine derivatives, including those related to piperidine, have been utilized in the efficient and easy preparation of pyridazinone derivatives. These compounds have applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Darwish et al., 2011).

Pharmacological Applications

  • Substituted pyridine derivatives, prepared from reactions involving piperidine catalysts, have shown good analgesic and antiparkinsonian activities, comparable to known reference drugs. This highlights the potential of piperidine and pyridazine derivatives in the development of new therapeutic agents (Amr et al., 2008).

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field.

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-12-16-4-3-5-17(16)20-22(18)13-15-6-10-21(11-7-15)14-19(24)8-1-2-9-19/h12,15,24H,1-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSIUKNKGGYFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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